molecular formula C9H6FNO B3115340 8-Fluoroquinolin-6-ol CAS No. 209353-22-0

8-Fluoroquinolin-6-ol

Cat. No. B3115340
CAS RN: 209353-22-0
M. Wt: 163.15 g/mol
InChI Key: ATQMMXTUQMSGLY-UHFFFAOYSA-N
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Description

8-Fluoroquinolin-6-ol is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 . The IUPAC name for this compound is 8-fluoro-6-quinolinol .


Molecular Structure Analysis

The InChI code for 8-Fluoroquinolin-6-ol is 1S/C9H6FNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

8-Fluoroquinolin-6-ol is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Synthesis of Fluorinated Quinolines

Fluorinated quinolines, including “8-Fluoroquinolin-6-ol”, have been synthesized using a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Antibacterial Activity

Fluorinated quinolines, such as “8-Fluoroquinolin-6-ol”, have been found to exhibit antibacterial activity. The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .

Antineoplastic Activity

Research studies on antineoplastic activity of fluorinated quinolines have shown that certain derivatives are effective inhibitors of topoisomerase II of HeLa cells (mammalian cancer) .

Inhibitors of Various Enzymes

Many synthetic quinolines, including fluorinated ones, have been found to inhibit various enzymes. This property allows them to exhibit antibacterial, antineoplastic, and antiviral activities .

Formation of Complexes with Metals

Fluoroquinolones, including “8-Fluoroquinolin-6-ol”, can form complexes with metals. These complexes have been considered for various applications .

Components for Liquid Crystals

A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals .

Basis for Synthetic Antimalarial Drugs

The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs .

Safety and Hazards

The compound has been classified under the GHS07 pictogram, with the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

As for future directions, while specific information on 8-Fluoroquinolin-6-ol is not available, fluoroquinolones as a group continue to be an area of active research due to their potent antibacterial properties . Modifications to the quinolone skeleton, such as the incorporation of fluorine atoms, have resulted in improved antimicrobial properties, opening new prospects in the clinical treatment of infections .

properties

IUPAC Name

8-fluoroquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQMMXTUQMSGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314972
Record name 8-Fluoro-6-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroquinolin-6-ol

CAS RN

209353-22-0
Record name 8-Fluoro-6-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209353-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoro-6-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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